molecular formula C19H17NO7 B13521398 (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid

(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid

Cat. No.: B13521398
M. Wt: 371.3 g/mol
InChI Key: VEJHBVVSZWTBEK-JKSUJKDBSA-N
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Description

(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The protected amino acid is then coupled with sodium azide to form the corresponding azide, which is isolated as a crystalline solid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and high-throughput purification techniques are common in industrial settings to ensure the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective coupling of amino acids. The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an Fmoc-protected amino group. This combination of functional groups makes it a valuable building block in peptide synthesis and other chemical applications .

Properties

Molecular Formula

C19H17NO7

Molecular Weight

371.3 g/mol

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanedioic acid

InChI

InChI=1S/C19H17NO7/c21-16(18(24)25)15(17(22)23)20-19(26)27-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16,21H,9H2,(H,20,26)(H,22,23)(H,24,25)/t15-,16+/m0/s1

InChI Key

VEJHBVVSZWTBEK-JKSUJKDBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H]([C@H](C(=O)O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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